Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15491030
Molecular Formula: C26H29BrN2O3S
Molecular Weight: 529.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29BrN2O3S |
|---|---|
| Molecular Weight | 529.5 g/mol |
| IUPAC Name | ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C26H29BrN2O3S/c1-5-32-25(31)23-22(19-13-14-20(33-19)26(2,3)4)21-17(7-6-8-18(21)30)29(24(23)28)16-11-9-15(27)10-12-16/h9-14,22H,5-8,28H2,1-4H3 |
| Standard InChI Key | XJDVSCJKCPKTAH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(S3)C(C)(C)C)C(=O)CCC2)C4=CC=C(C=C4)Br)N |
Introduction
Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds, specifically quinolines. This compound is of significant interest in medicinal chemistry due to its unique structural features, which include a hexahydroquinoline backbone, a bromine atom, and a tert-butyl thiophene moiety. These features contribute to its potential biological activities, making it a subject of ongoing research in the field of pharmaceuticals.
Key Structural Features:
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Hexahydroquinoline backbone: Provides a stable framework for biological interactions.
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Bromine atom: Enhances reactivity and potential for further chemical modifications.
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Tert-butyl thiophene moiety: Contributes to lipophilicity and interaction with biological targets.
Synthesis Methods
The synthesis of Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multi-step reactions. Common starting materials include 4-bromobenzaldehyde and ethyl cyanoacetate. The process often requires specific solvents and catalysts to optimize yields and selectivity.
Synthesis Steps:
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Initial Reaction: Formation of a precursor compound using 4-bromobenzaldehyde and ethyl cyanoacetate.
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Coupling Reaction: Incorporation of the tert-butyl thiophene moiety using palladium complexes.
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Purification: Techniques like thin-layer chromatography or high-performance liquid chromatography are used to monitor and purify the final product.
Biological Activities and Potential Applications
Ethyl 2-amino-1-(4-bromophenyl)-4-(5-tert-butylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is being researched for its potential anti-cancer properties. Its ability to interfere with cellular signaling pathways makes it a promising candidate for further investigation in oncology.
Potential Applications:
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Anti-cancer research: Due to its potential to disrupt cellular pathways involved in cancer progression.
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Medicinal chemistry: As a scaffold for designing new therapeutic agents with improved efficacy and safety profiles.
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